molecular formula C18H10BrClN4O2 B2682327 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one CAS No. 1112433-19-8

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one

Cat. No.: B2682327
CAS No.: 1112433-19-8
M. Wt: 429.66
InChI Key: AWZSDUCAVBUMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridazinone core substituted with bromophenyl and chlorophenyl groups, as well as an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 3-bromobenzohydrazide can react with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.

  • Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized by cyclization of a hydrazine derivative with a diketone. For example, 4-chlorophenylhydrazine can react with a diketone under acidic conditions to form the pyridazinone ring.

  • Coupling Reactions: : The final step involves coupling the oxadiazole and pyridazinone intermediates. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the bromophenyl and chlorophenyl groups, leading to the formation of corresponding phenols or quinones under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the pyridazinone core, potentially leading to ring-opening or hydrogenation products.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogen atoms can be replaced by other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts for Substitution: Palladium catalysts (Pd/C), copper catalysts (CuI).

Major Products

    Oxidation Products: Phenols, quinones.

    Reduction Products: Hydrogenated derivatives, ring-opened products.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one: Has the bromine substituent in a different position, potentially altering its chemical and biological properties.

    3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one: Lacks the chlorine substituent, which may influence its overall activity and stability.

Uniqueness

The presence of both bromine and chlorine substituents, along with the oxadiazole and pyridazinone rings, makes 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one unique

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN4O2/c19-12-3-1-2-11(10-12)17-21-18(26-23-17)16-15(25)8-9-24(22-16)14-6-4-13(20)5-7-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZSDUCAVBUMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.